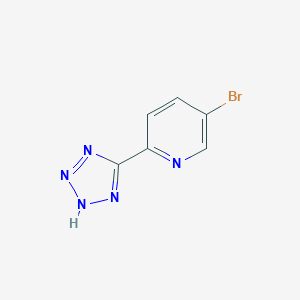

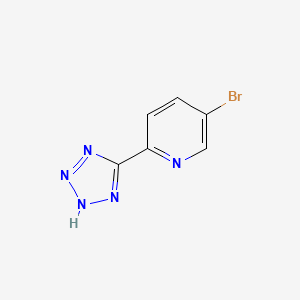

5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN5/c7-4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDJSOHAVRCQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634150 | |

| Record name | 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380380-60-9 | |

| Record name | 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380380-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(1H-tetrazol-5-yl)-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 5-Bromo-2-(1H-tetrazol-5-yl)pyridine. This heterocyclic compound is of interest to researchers in medicinal chemistry and materials science. The data presented herein has been compiled from various chemical suppliers and databases.

Core Physical and Chemical Properties

This compound is an organic compound featuring a pyridine ring substituted with a bromine atom and a tetrazole ring.[1] The presence of these functional groups imparts specific chemical characteristics relevant to its use as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[1][2]

Data Presentation

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrN₅ | [3] |

| Molecular Weight | 226.033 g/mol | [3][4] |

| CAS Number | 380380-60-9 | [3][4] |

| Appearance | Off-white to light yellow to brown solid | [5] |

| Boiling Point | 396.451°C at 760 mmHg | [4][5] |

| Density | 1.851 g/cm³ | [4] |

| Flash Point | 193.567°C | [4] |

| Index of Refraction | 1.665 | [4] |

| Polar Surface Area (PSA) | 67.35 Ų | [4] |

| LogP | 1.02420 | [4] |

| Storage Conditions | 2-8°C, under inert gas | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not publicly available in the cited literature. These values are typically determined using standard analytical techniques such as Differential Scanning Calorimetry (DSC) for melting point, refractometry for the index of refraction, and gas chromatography or other methods for boiling point determination. The provided data is reported by chemical suppliers and should be considered as reference values.

Logical Relationship of Compound Properties

The following diagram illustrates the relationship between the central compound and its key physical and chemical identifiers.

Caption: Key identifiers and physical properties of this compound.

References

- 1. Pyridine, 5-bromo-2-(1H-tetrazol-5-yl) | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | C6H4BrN5 | CID 23438683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 5-Bromo-2-(2H-tetrazol-5-yl)pyridine [myskinrecipes.com]

5-Bromo-2-(1H-tetrazol-5-yl)pyridine chemical structure and IUPAC name

Introduction

5-Bromo-2-(1H-tetrazol-5-yl)pyridine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring both a pyridine ring and a tetrazole ring, imparts unique chemical properties that make it a versatile intermediate in the synthesis of a wide range of functional molecules. The tetrazole group, in particular, is a well-known bioisostere of the carboxylic acid group, offering improved metabolic stability, lipophilicity, and binding capabilities in drug candidates.[1] The reactive bromine atom on the pyridine ring allows for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a 1H-tetrazol-5-yl group at the 2-position. The tetrazole ring can exist in different tautomeric forms, with the hydrogen atom attached to any of the four nitrogen atoms. The most common tautomer is the 1H-tetrazole.

IUPAC Name: this compound.[3][4]

Synonyms: 5-bromo-2-(tetrazol-5-yl)pyridine, 2-(5-tetrazolyl)-5-bromopyridine, 2-(1,2,3,4-tetrazol-5-yl)-5-bromopyridine.[3]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its synthetic precursor, 5-bromo-2-cyanopyridine, are presented in the table below for easy comparison.

| Property | This compound | 5-bromo-2-cyanopyridine |

| CAS Number | 380380-60-9[4] | 97483-77-7[5] |

| Molecular Formula | C₆H₄BrN₅[4] | C₆H₃BrN₂[5] |

| Molecular Weight | 226.03 g/mol [4] | 183.01 g/mol [5] |

| Appearance | Off-white to light yellow to brown solid[6] | White to light yellow to light orange powder to crystal |

| Boiling Point | 396.5°C at 760 mmHg[3][6] | Not available |

| Density | 1.851 g/cm³[3] | Not available |

| Melting Point | Not available | 129.0 to 133.0 °C |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a [2+3] cycloaddition reaction between 5-bromo-2-cyanopyridine and an azide source.[1] A detailed, two-step experimental protocol is provided below, starting from the commercially available 2-amino-5-bromopyridine.

Step 1: Synthesis of 5-bromo-2-cyanopyridine

This procedure involves the diazotization of 2-amino-5-bromopyridine followed by cyanation. A method for this conversion has been described in the literature.[7]

Materials:

-

2-amino-5-bromopyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Water

-

Organic solvent (e.g., Dichloromethane)

Procedure:

-

A solution of 2-amino-5-bromopyridine in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the cyanide solution.

-

The reaction mixture is allowed to warm to room temperature and then heated to facilitate the Sandmeyer reaction.

-

After cooling, the mixture is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude 5-bromo-2-cyanopyridine.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves the reaction of the nitrile group of 5-bromo-2-cyanopyridine with an azide to form the tetrazole ring.

Materials:

-

5-bromo-2-cyanopyridine

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

-

N,N-Dimethylformamide (DMF)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

5-bromo-2-cyanopyridine, sodium azide, and ammonium chloride are dissolved in DMF.

-

The reaction mixture is heated (typically between 80-120 °C) and stirred for several hours to overnight.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous solution is acidified with hydrochloric acid to precipitate the product.

-

The precipitate is collected by filtration, washed with water, and dried to afford this compound.

Synthetic Utility and Logical Workflow

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce various substituents. The tetrazole ring can participate in coordination with metal ions or form hydrogen bonds, which is crucial for molecular recognition in biological systems. A notable application is its use in the synthesis of antibacterial agents like Tedizolid.[8][9]

The following diagram illustrates the synthetic pathway to this compound and its subsequent use as a building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine, 5-bromo-2-(1H-tetrazol-5-yl) | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | C6H4BrN5 | CID 23438683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-(2H-tetrazol-5-yl)pyridine [myskinrecipes.com]

- 7. caod.oriprobe.com [caod.oriprobe.com]

- 8. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]

- 9. clearsynth.com [clearsynth.com]

Technical Guide: 5-Bromo-2-(1H-tetrazol-5-yl)pyridine (CAS 380380-60-9)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, synthesis, and commercial availability of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine, CAS number 380380-60-9. This compound is a key intermediate in the synthesis of the oxazolidinone antibiotic, Tedizolid.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its key properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 380380-60-9 | [1][2][3][4] |

| Molecular Formula | C₆H₄BrN₅ | [1][3][5][6] |

| Molecular Weight | 226.03 g/mol | [1][4][6][7] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-bromo-2-(2H-tetrazol-5-yl)pyridine, 2-(tetrazol-5-yl)-5-bromopyridine, 5-Bromo-2-(tetrazol-5-yl)pyridine | [8][9] |

| Appearance | Off-white to light yellow to brown solid | [10][11] |

| Boiling Point | 396.5 ± 52.0 °C (Predicted) | [12] |

| Density | 1.850 ± 0.06 g/cm³ (Predicted) | |

| SMILES | BrC1=CN=C(C2=NN=NN2)C=C1 | [1] |

| InChI | InChI=1S/C6H4BrN5/c7-4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the [2+3] cycloaddition reaction between a nitrile and an azide.[5] Specifically, it is prepared from 5-bromo-2-cyanopyridine and sodium azide.[13]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of tetrazoles from nitriles.

Materials:

-

5-Bromo-2-cyanopyridine

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-cyanopyridine in N,N-dimethylformamide (DMF).

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with hydrochloric acid to a pH of 2-3.

-

A precipitate will form. Collect the solid by filtration and wash it with water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield this compound.

Safety Precautions: Sodium azide is highly toxic and explosive, especially when heated or in contact with acids. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Role in the Synthesis of Tedizolid

This compound is a crucial intermediate in the manufacturing of Tedizolid, a second-generation oxazolidinone antibiotic.[1] The subsequent step in the synthesis involves the methylation of the tetrazole ring.

Experimental Protocol: Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

The following is an example of the methylation of this compound.[1][14]

Materials:

-

This compound

-

Formaldehyde

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Acetonitrile

Procedure:

-

In a reactor, add this compound, formaldehyde, and 10% palladium on carbon catalyst to methanol.[1]

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.[1][14]

-

Upon completion of the reaction, filter the mixture to remove the catalyst.

-

Evaporate the organic phase to remove the solvent.[1]

-

Recrystallize the residue from acetonitrile to obtain the final product, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.[1][14]

References

- 1. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. GSRS [precision.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 7. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Tedizolid Phosphate | C17H16FN6O6P | CID 11476460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Bromo-2-(2H-tetrazol-5-yl)pyridine [myskinrecipes.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. researchgate.net [researchgate.net]

- 14. CN106632240A - Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole - Google Patents [patents.google.com]

molecular weight and formula of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine. Due to the limited availability of detailed experimental data for this specific compound in the public domain, this guide also presents a relevant synthesis protocol for a closely related analogue, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, to serve as a practical reference.

Core Chemical Data

The fundamental chemical properties of this compound have been determined and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrN₅ | [1][2] |

| Molecular Weight | 226.03 g/mol | [1][2] |

| CAS Number | 380380-60-9 | [2] |

Synthesis Protocol: An Analogous Compound

Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

This protocol outlines the methylation of this compound.

Materials:

-

This compound (226 g)

-

Formaldehyde (90 g)

-

10% Palladium-carbon catalyst (20 g)

-

Methanol (1.5 L)

-

Acetonitrile

Procedure:

-

To a suitable reactor, add this compound, formaldehyde, and the 10% palladium-carbon catalyst to methanol.

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.

-

Upon completion of the reaction, remove the organic phase by evaporation.

-

Recrystallize the resulting residue using acetonitrile to yield the final product, 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.

Caption: Synthesis and purification workflow for 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.

Signaling Pathways

Currently, there is no available information in the searched results detailing specific signaling pathways in which this compound is involved. Further research is required to elucidate its biological activities and mechanisms of action.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(1H-tetrazol-5-yl)pyridine is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, most notably the oxazolidinone antibiotic, Tedizolid.[1][2] Its physicochemical properties, particularly its solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, and the overall efficiency of the synthetic process. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data in public literature, this document also outlines detailed experimental protocols for determining these crucial properties, offering a framework for researchers to generate this data in their own laboratories.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and a tetrazole ring. The presence of these functional groups imparts a unique combination of properties that make it a valuable building block in medicinal chemistry. The tetrazole group, in particular, is a well-recognized bioisostere of a carboxylic acid group, which can enhance the metabolic stability and binding affinity of drug candidates.[3] Understanding the solubility and stability of this intermediate is paramount for its effective use in drug discovery and development, ensuring reproducible results and scalable synthetic routes.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound and its methylated analog is presented below. It is important to note that much of the quantitative data is based on computational predictions and data for the methylated form, highlighting the need for experimental verification for the parent compound.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrN₅ | [4] |

| Molecular Weight | 226.03 g/mol | [4] |

| Appearance | White to off-white solid (Predicted) | - |

| Boiling Point (Predicted) | 396.451 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.851 g/cm³ | [5] |

| pKa (Predicted) | 0.94 ± 0.10 (for the 2-methyl isomer) | [6] |

| LogP (Predicted) | 1.024 | [5] |

Solubility Profile

The solubility of this compound is a critical factor for its handling, reaction setup, and purification. Based on its chemical structure, it is expected to exhibit moderate solubility in polar organic solvents and limited solubility in non-polar and aqueous media.

Qualitative Solubility

General solubility observations indicate that this compound is soluble in some organic solvents, with low predicted solubility in water.[7] The methylated derivative, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, has been reported to be soluble in dichloromethane.[6]

Quantitative Solubility Data (Illustrative)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 25 | < 0.1 | Thermodynamic Shake-Flask |

| Phosphate Buffered Saline (PBS) | 25 | < 0.1 | Thermodynamic Shake-Flask |

| Ethanol | 25 | 5 - 10 | Thermodynamic Shake-Flask |

| Methanol | 25 | 10 - 20 | Thermodynamic Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Thermodynamic Shake-Flask |

| Acetonitrile | 25 | 1 - 5 | Thermodynamic Shake-Flask |

| Dichloromethane | 25 | 1 - 5 | Thermodynamic Shake-Flask |

Stability Profile

The stability of this compound under various conditions is crucial for determining appropriate storage, handling, and reaction conditions. Key aspects of its stability include thermal, pH-dependent, and photostability.

Thermal Stability

While specific TGA/DSC data for this compound is not publicly available, studies on similar tetrazole-containing compounds suggest that they can be thermally sensitive.[8] Thermal analysis would be essential to determine its decomposition temperature and identify any phase transitions. An illustrative representation of potential thermal stability data is provided below.

| Parameter | Value | Method |

| Decomposition Onset Temperature (Tonset) | e.g., 250 °C | Thermogravimetric Analysis (TGA) |

| Melting Point (Tm) | e.g., 230 °C | Differential Scanning Calorimetry (DSC) |

pH-Dependent Stability

The stability of this compound in aqueous solutions at different pH values is a critical parameter, especially for processes involving aqueous workups or chromatographic separations. The tetrazole and pyridine moieties can undergo acid-base chemistry, which may influence the compound's stability. Forced degradation studies under acidic, basic, and neutral conditions are necessary to understand its degradation profile.

Photostability

As with many aromatic and heterocyclic compounds, there is a potential for degradation upon exposure to light. Photostability testing according to ICH guidelines is recommended to assess the impact of light on the compound's purity and to determine if special handling and storage conditions are required.[9]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Thermal Stability Analysis (TGA/DSC)

-

Sample Preparation: Accurately weigh a small amount (e.g., 3-5 mg) of this compound into a TGA or DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan into the instrument.

-

TGA Method: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C). Record the weight loss as a function of temperature.

-

DSC Method: Heat the sample under a controlled atmosphere at a constant heating rate. Record the heat flow to and from the sample relative to the reference.

-

Data Analysis: Analyze the TGA thermogram to determine the onset of decomposition. Analyze the DSC thermogram to identify melting points, phase transitions, and decomposition exotherms or endotherms.[10][11]

pH-Dependent Stability Study (Forced Degradation)

-

Sample Preparation: Prepare solutions of this compound in various aqueous buffer solutions (e.g., pH 2, pH 7, pH 9).

-

Incubation: Store the solutions at a controlled temperature (e.g., 40 °C) and protect from light.

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

-

Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

-

Data Analysis: Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics.

Photostability Testing

-

Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

-

Exposure: Expose the samples to a light source that meets ICH Q1B requirements, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the exposed and control samples to assess for any degradation. If significant degradation is observed, further testing in protective packaging may be warranted.[12]

Visualizations

Since this compound is primarily known as a synthetic intermediate, a diagram illustrating its role in a key synthetic pathway is most relevant.

This workflow illustrates the synthesis of this compound and its subsequent methylation, a key step towards the synthesis of Tedizolid.[1]

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical synthesis. While there is a scarcity of publicly available, specific quantitative data on its solubility and stability, this guide provides a framework for understanding its expected properties and for generating the necessary experimental data. The outlined protocols for solubility and stability determination are robust and based on industry-standard methodologies. By systematically evaluating these parameters, researchers and drug development professionals can optimize synthetic processes, ensure the quality and reproducibility of their work, and accelerate the development of new medicines.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Synthesis of Tedizolid Phosphate [cjph.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | C6H4BrN5 | CID 23438683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 7. Pyridine, 5-bromo-2-(1H-tetrazol-5-yl) | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]

- 8. researchgate.net [researchgate.net]

- 9. bfarm.de [bfarm.de]

- 10. azom.com [azom.com]

- 11. azom.com [azom.com]

- 12. q1scientific.com [q1scientific.com]

An In-depth Technical Guide to Pyridine-Tetrazole Compounds: Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of pyridine-tetrazole compounds, a class of heterocyclic molecules that has garnered significant interest in medicinal chemistry. We delve into the historical context of their discovery, detail key synthetic methodologies, and present a structured summary of their diverse biological activities. Particular emphasis is placed on their emerging role as potent kinase inhibitors in oncology. This guide includes detailed experimental protocols for pivotal synthetic and analytical procedures and visualizes key concepts through diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction: The Emergence of a Privileged Scaffold

The fusion of pyridine and tetrazole rings creates a unique heterocyclic scaffold that combines the advantageous physicochemical properties of both moieties. The pyridine ring, a common motif in pharmaceuticals, enhances solubility and provides versatile points for substitution, allowing for the fine-tuning of a compound's pharmacological profile.[1] The tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group, offering improved metabolic stability and membrane permeability.[2] This combination has led to the exploration of pyridine-tetrazole derivatives across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.

While the first synthesis of a tetrazole derivative was reported by Bladin in 1885, the specific historical account of the first pyridine-tetrazole compound is not extensively documented in readily available literature.[3] However, the development of synthetic methods for tetrazoles, particularly the reaction of nitriles with azides, paved the way for the creation of these fused heterocyclic systems.[3] The synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines represents a key advancement in accessing this chemical space.[4]

Synthetic Methodologies: Accessing the Pyridine-Tetrazole Core

The synthesis of pyridine-tetrazole compounds can be broadly categorized into methods for constructing the fused tetrazolo[1,5-a]pyridine system and those for linking pyridine and tetrazole moieties.

Synthesis of Tetrazolo[1,5-a]pyridines

A prevalent method for the synthesis of the fused tetrazolo[1,5-a]pyridine ring system involves the reaction of a 2-halopyridine with an azide source.

Experimental Protocol: Synthesis of Tetrazolo[1,5-a]pyridine from 2-Chloropyridine [4]

-

Materials: 2-chloropyridine, sodium azide, ammonium chloride, dimethylformamide (DMF).

-

Procedure: A mixture of 2-chloropyridine (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents) in DMF is heated at 120 °C for 12 hours.

-

Work-up: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the tetrazolo[1,5-a]pyridine product.

-

Characterization: The product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Another common approach involves the treatment of pyridine N-oxides with a sulfonyl chloride and sodium azide.[4]

Synthesis of Pyrazolopyridine Derivatives

A significant class of compounds related to pyridine-tetrazoles in their therapeutic applications are the pyrazolo[3,4-b]pyridines, which have shown remarkable efficacy as kinase inhibitors. Their synthesis often involves the construction of the pyridine ring onto a pre-existing pyrazole.[5]

Experimental Protocol: Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines [5]

-

Materials: A substituted 3-aminopyrazole, a substituted aldehyde, and a ketone.

-

Procedure: The reaction begins with the formation of a 1,3-bis-electrophile through a condensation reaction between the α-carbon of the ketone and the aldehyde, followed by the elimination of water. The 3-aminopyrazole then acts as a nucleophile, attacking the bis-electrophile, leading to cyclization and the formation of the 1H-pyrazolo[3,4-b]pyridine core.

-

Work-up: The product can be isolated and purified using standard techniques such as crystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyridine-tetrazole compounds.

Caption: A generalized workflow for the synthesis and biological evaluation of pyridine-tetrazole compounds.

Therapeutic Applications and Biological Activity

Pyridine-tetrazole derivatives have demonstrated a wide array of biological activities. The following sections highlight their significant potential in oncology, with a focus on their role as kinase inhibitors.

Anticancer Activity: Kinase Inhibition

A substantial body of research has focused on the development of pyridine-tetrazole and structurally related pyrazolopyridine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent and selective inhibitors of FGFRs.[6] For instance, compound 7n from a study by Guagnano et al. exhibited strong potency against FGFR1, FGFR2, and FGFR3 with IC50 values of 42.4 nM, 0.7 nM, and 2.0 nM, respectively.[6] The selectivity over other kinases, such as VEGFR2 (IC50 = 422.7 nM), is a critical attribute for minimizing off-target effects.[6]

Pyrazolo[3,4-b]pyridine derivatives have also emerged as promising inhibitors of TRK kinases. One study reported compound C03 with an IC50 value of 56 nM against TRKA kinase.[7][8] This compound also demonstrated significant antiproliferative activity in the Km-12 cell line with an IC50 of 0.304 μM.[8]

A pyrazolo[3,4-b]pyridine-based compound, designated as 31 , was identified as a potent Mps1 inhibitor with an impressive IC50 value of 2.596 nM.[9] This compound showed significant antiproliferative effects in cancer cell lines and demonstrated good antitumor efficacy in a xenograft model.[9]

Researchers have discovered 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. Compound 15y stood out with an exceptionally low IC50 value of 0.2 nM and exhibited good selectivity.[10]

Dual BTK and PI3K/AKT/mTOR Pathway Inhibition

A tetrazolo[1,5-a]pyridin-8-amine-based drug candidate, TP-8A , has been reported as a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and key components of the PI3K/AKT/mTOR signaling pathway.[11] This dual-action mechanism provides a strong rationale for its development as an anticancer agent, particularly for B-cell malignancies.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of TP-8A [11]

| Kinase Target | TP-8A (nM) | Ibrutinib (nM) | Everolimus (nM) |

| BTK | 0.5 | 0.5 | >10,000 |

| PI3Kα | 15 | >1,000 | >10,000 |

| AKT1 | 25 | >1,000 | >10,000 |

| mTORC1 | 10 | >1,000 | 1.8 |

Table 2: Antiproliferative Activity of Pyridine-Tetrazole and Related Compounds

| Compound | Target/Class | Cell Line | IC50 (µM) | Reference |

| C03 | TRKA Inhibitor | Km-12 | 0.304 | [8] |

| MM137 | Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][9]triazine | PC-3 | 0.06 | [12] |

| MM137 | Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][9]triazine | BxPC-3 | 0.18 | [12] |

| TP-8A | BTK and PI3K/AKT/mTOR Inhibitor | TMD8 | 0.005 | [11] |

| TP-8A | BTK and PI3K/AKT/mTOR Inhibitor | Jeko-1 | 0.008 | [11] |

Mechanism of Action and Signaling Pathways

The anticancer activity of many pyridine-tetrazole and related compounds stems from their ability to inhibit specific protein kinases involved in crucial signaling pathways that drive cell growth, proliferation, and survival.

Inhibition of the TRK Signaling Pathway

TRK inhibitors based on the pyrazolo[3,4-b]pyridine scaffold function by blocking the ATP-binding site of the TRK kinases. This prevents the phosphorylation of downstream substrates and subsequently inhibits major signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are critical for cell proliferation and survival.[13]

Caption: Inhibition of the TRK signaling pathway by pyrazolo[3,4-b]pyridine derivatives.

Dual Inhibition of BTK and PI3K/AKT/mTOR Signaling

The compound TP-8A demonstrates a multi-targeted approach by inhibiting both BTK and the PI3K/AKT/mTOR pathway.[11] Inhibition of BTK is crucial in B-cell malignancies as it disrupts B-cell receptor signaling.[11] Concurrently, blocking the PI3K/AKT/mTOR pathway, a central regulator of cell metabolism, growth, and proliferation, provides a broader anticancer effect.[11]

Caption: Dual inhibition of BTK and PI3K/AKT/mTOR signaling pathways by TP-8A.

Conclusion and Future Directions

Pyridine-tetrazole compounds and their structural analogs represent a highly versatile and promising class of molecules for drug discovery. Their favorable physicochemical properties, combined with the diverse biological activities they exhibit, make them attractive scaffolds for the development of novel therapeutics. The remarkable success of pyrazolopyridine derivatives as potent and selective kinase inhibitors underscores the potential of this chemical space in oncology. Future research should continue to explore the vast chemical diversity of pyridine-tetrazole compounds, focusing on the optimization of their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for identifying novel therapeutic targets and developing next-generation targeted therapies.

References

- 1. Von Richter reaction - Wikipedia [en.wikipedia.org]

- 2. One-pot synthesis of tetrazolo[1,5-a]pyrimidines under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guideline for the Analysis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of the theoretical and computational approaches for the study of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine. Due to a notable scarcity of dedicated theoretical studies on this specific molecule, this guide presents a detailed, proposed computational protocol based on established methodologies for analogous heterocyclic compounds. Furthermore, it consolidates the available physicochemical and structural data from its methylated derivatives, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, to serve as a preliminary reference. This whitepaper is intended to be a foundational resource for researchers initiating computational investigations into this and related compounds, which are of interest in medicinal chemistry, particularly as intermediates in the synthesis of antibiotics such as Tedizolid.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical development. It serves as a key intermediate in the synthesis of novel antibiotics, including Tedizolid. The molecule combines the structural features of a pyridine ring, known for its presence in numerous bioactive compounds, and a tetrazole ring, which is often used as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and lipophilicity.

Despite its importance, there is a distinct lack of published theoretical and computational studies specifically characterizing this compound. Such studies are crucial for understanding its electronic structure, reactivity, and potential interactions with biological targets. This guide aims to bridge this gap by outlining a robust computational methodology and presenting the most relevant available data from its closely related analogs.

Physicochemical and Structural Data of Analogs

In the absence of direct data for this compound, the following tables summarize the available information for its N-methylated derivatives. This data can provide a useful approximation for the properties of the parent compound.

Table 1: Computed Physicochemical Properties of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

| Property | Value | Source |

| Molecular Formula | C7H6BrN5 | PubChem |

| Molecular Weight | 240.06 g/mol | PubChem |

| XLogP3 | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 238.98066 Da | PubChem |

| Boiling Point | 375.2 ± 52.0 °C (Predicted) | Chemical Supplier Data |

| Density | 1.85 ± 0.1 g/cm³ (Predicted) | Chemical Supplier Data |

| pKa | 0.94 ± 0.10 (Predicted) | Chemical Supplier Data |

Table 2: Experimental Crystallographic Data for 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine

| Parameter | Value | Source |

| Crystal System | Orthorhombic | Crystal Structure Data[1] |

| Space Group | Acam (No. 64) | Crystal Structure Data[1] |

| a (Å) | 12.3735(8) | Crystal Structure Data[1] |

| b (Å) | 20.8690(11) | Crystal Structure Data[1] |

| c (Å) | 6.8385(6) | Crystal Structure Data[1] |

| Volume (ų) | 1765.9(2) | Crystal Structure Data[1] |

| Temperature (K) | 293(2) | Crystal Structure Data[1] |

Synthesis Protocols

The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through a [2+3] cycloaddition reaction between a nitrile and an azide.

Protocol 1: General Synthesis of 5-Substituted 1H-Tetrazoles

-

Reactant Preparation: Dissolve the starting nitrile (e.g., 5-bromopyridine-2-carbonitrile) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (NaN₃) and an ammonium salt (e.g., ammonium chloride) or a Lewis acid catalyst to the solution.

-

Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the tetrazole ring.

-

Isolation: The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent, followed by evaporation of the solvent.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Protocol 2: N-Methylation of this compound

-

Reactant Preparation: In a reactor, add this compound to a solvent such as methanol.

-

Catalyst and Reagent Addition: Add a catalyst, for example, 10% palladium on carbon, and the methylating agent, such as formaldehyde.

-

Reaction Conditions: Stir the reaction mixture at room temperature under a hydrogen atmosphere (e.g., 0.2 MPa) for approximately 3 hours.

-

Isolation: Upon completion, remove the organic phase by evaporation.

-

Purification: Recrystallize the residue from a solvent like acetonitrile to obtain the N-methylated product.

Proposed Computational and Theoretical Study Protocol

The following protocol outlines a comprehensive theoretical study of this compound using Density Functional Theory (DFT), a widely accepted method for such analyses.

Computational Methodology

-

Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Theoretical Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended for its balance of accuracy and computational cost in describing the electronic structure of organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is suggested to provide a good description of the molecular orbitals, including polarization and diffuse functions, which are important for accurately modeling electron distribution.

-

Solvation Model: To simulate a solution environment, the Polarizable Continuum Model (PCM) can be employed, with a solvent such as water or dimethyl sulfoxide (DMSO).

Workflow for Theoretical Analysis

References

Health and Safety Profile of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 5-Bromo-2-(1H-tetrazol-5-yl)pyridine. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency protocols associated with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the substance's behavior under various laboratory conditions and for designing appropriate storage and handling protocols.

| Property | Value | Source |

| CAS Number | 380380-60-9 | [1] |

| Molecular Formula | C₆H₄BrN₅ | [1] |

| Molecular Weight | 226.03 g/mol | [1] |

| Boiling Point | 396.451°C at 760 mmHg | [1] |

| Flash Point | 193.567°C | [1] |

| Density | 1.851 g/cm³ | [1] |

Toxicological Information and Hazard Assessment

Currently, there is a lack of quantitative toxicological data, such as LD50 or LC50 values, in the public domain for this compound. The available safety data sheets consistently report the following qualitative hazards.

| Hazard | GHS Classification | Description |

| Skin Irritation | Category 2 | Causes skin irritation. |

| Eye Irritation | Category 2A | Causes serious eye irritation. |

| Respiratory Irritation | STOT SE Category 3 | May cause respiratory irritation. |

| Acute Oral Toxicity | Category 4 (potential) | Some sources suggest it may be harmful if swallowed.[2] |

Due to the absence of specific toxicological studies on this compound, a cautious approach is recommended, treating it as a substance with potential for moderate local toxicity upon direct contact and inhalation.

Experimental Protocols for Hazard Determination

The hazard classifications for skin, eye, and respiratory irritation are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific studies for this compound are not publicly available, the general methodologies are outlined below.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause localized skin irritation or corrosion.[3][4] The protocol generally involves the following steps:

-

Animal Model: The test is typically performed on healthy young adult albino rabbits.[4]

-

Test Substance Application: A small amount of the test substance is applied to a shaved patch of skin on the animal.[4]

-

Observation: The application site is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[5]

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.[5]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to evaluate the potential of a substance to cause irritation or damage to the eye.[6][7]

-

Animal Model: The test is usually conducted on a single albino rabbit.[7]

-

Test Substance Instillation: A small, measured amount of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[7]

-

Observation: The eye is examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis) at 1, 24, 48, and 72 hours after application.[7]

-

Scoring and Classification: The observed effects are scored, and the substance is classified based on the severity and reversibility of the eye lesions.[7]

OECD Test Guideline 403: Acute Inhalation Toxicity

This test assesses the health hazards that may arise from short-term exposure to an airborne substance.[8][9]

-

Exposure Method: The test can be conducted using a "concentration x time" (CxT) protocol or a traditional LC50 protocol, where animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).[10]

-

Observation Period: Following exposure, the animals are observed for at least 14 days.[10]

-

Data Collection: Observations include mortality, clinical signs of toxicity, and body weight changes. A gross necropsy is performed at the end of the study.[9]

-

Endpoint: The primary endpoint is the estimation of the median lethal concentration (LC50) or a non-lethal threshold concentration.[9]

Safe Handling and Emergency Procedures

Given the identified hazards, stringent safety protocols should be implemented when handling this compound in a laboratory setting. The following workflow outlines the key safety measures and emergency responses.

Caption: Workflow for safe handling and emergency response.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry place. |

| Atmosphere | Keep container tightly closed and in a well-ventilated area. |

| Incompatible Materials | Avoid strong oxidizing agents. |

The compound is generally stable under recommended storage conditions.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While quantitative toxicological data is limited, the available information necessitates the use of appropriate personal protective equipment and engineering controls. Adherence to the outlined safety protocols and emergency procedures is essential for minimizing risk in a research and development setting. Further toxicological studies are warranted to provide a more complete safety profile of this compound.

References

- 1. GSRS [precision.fda.gov]

- 2. flashpointsrl.com [flashpointsrl.com]

- 3. oecd.org [oecd.org]

- 4. nucro-technics.com [nucro-technics.com]

- 5. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 10. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

The Therapeutic Potential of Brominated Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a fundamental building block in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic introduction of bromine atoms to this versatile heterocycle can significantly alter its physicochemical properties, enhancing its pharmacokinetic profile and biological activity. This technical guide provides an in-depth exploration of the biological activities of brominated pyridine derivatives, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective potential.

Anticancer Activity of Brominated Pyridine Derivatives

Brominated pyridines have emerged as a promising class of compounds in oncology research, with numerous derivatives demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the VEGFR-2 pathway and tubulin polymerization.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer efficacy of selected brominated pyridine compounds, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Name/Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [2][3] |

| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | [2][3] |

| Pyridine-bridged Combretastatin Analogue 4h | Various human cancer cell lines | Comparable to Combretastatin-A4 | [3] |

| Pyridine-bridged Combretastatin Analogue 4s | Various human cancer cell lines | Comparable to Combretastatin-A4 | [3] |

| Pyridine-bridged Combretastatin Analogue 4t | Various human cancer cell lines | Comparable to Combretastatin-A4 | [3] |

| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | HeLa (Cervical Cancer), MCF-7 (Breast Cancer) | Not specified, but evaluated | [4] |

| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | [5] |

| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h) | [5] |

| Pyridine-urea derivative 8b | Various (NCI-60 panel) | Mean inhibition 43% | [5] |

| Pyridine-urea derivative 8e | Various (NCI-60 panel) | Mean inhibition 49% | [5] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines with bromine substituents | Various cancer cell lines | IC50 values decreased with halogen insertion | [6] |

Signaling Pathways in Anticancer Activity

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyridine derivatives have been identified as inhibitors of VEGFR-2. Molecular docking studies suggest that these compounds can bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Some pyridine-bridged combretastatin analogues act as tubulin polymerization inhibitors. They bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular docking studies have shown that these compounds can fit into the colchicine binding site.

Antimicrobial Activity of Brominated Pyridine Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated pyridines have demonstrated significant activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency. The table below summarizes the MIC values for several brominated pyridine derivatives against various microorganisms.

| Compound Class | Microorganism(s) | MIC Range | Reference(s) |

| Pyridine derivatives from 4-bromo acetophenone | E. coli, B. mycoides, C. albicans | As low as <0.0048 mg/mL | [3] |

| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compounds | S. aureus (MTCC-3160) | Potent activity reported | [7] |

| Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli K12, R2-R4 | 0.2-1.3 µg/mL | [7] |

| Pyridine salts 51-56 | A. niger, C. albicans, P. chrysogenum | 0.1 to 12 mM | [8] |

| Pyridine salts 51-56 | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 to 6 mM | [8] |

| Pyridine compounds 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 μg/mL | [8] |

| 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives (e.g., 21d) | S. pneumoniae | 0.5 µg/mL (MBIC) | [9] |

Antiviral and Neuroprotective Activities

While research into the antiviral and neuroprotective effects of brominated pyridine derivatives is less extensive, preliminary studies and the known activities of related compounds suggest significant potential.

Antiviral Potential

Pyridine derivatives have shown broad-spectrum antiviral activities against various viruses, including HIV, hepatitis B and C, and respiratory syncytial virus (RSV).[10] The mechanisms of action are diverse and can involve the inhibition of viral entry, replication, or release. However, specific quantitative data (e.g., EC50 values) for brominated pyridine derivatives are still limited and represent a key area for future research.

Neuroprotective Potential

Certain dihydropyridine derivatives have demonstrated neuroprotective effects. For example, some have shown the ability to protect neuronal cells from oxidative stress-induced cell death.[11] One study on novel 1,4-dihydropyridine derivatives, including bromine-substituted compounds, showed significant neuroprotective capacity against tau-hyperphosphorylation, cytosolic Ca2+ overload, and oxidative stress in in vitro models of neurodegeneration.[12] For instance, compound 4g (Ar = 4-BrPh) exhibited a neuroprotective effect of 77.9% in one assay.[12]

Experimental Protocols

A detailed understanding of the methodologies used to assess the biological activities of brominated pyridines is crucial for the replication and extension of existing research.

Synthesis of Brominated Pyridine Derivatives

A general workflow for the synthesis and evaluation of bioactive brominated pyridine derivatives is outlined below.

Example Synthesis Protocol: Preparation of 2-Bromopyridine

This protocol describes a common method for the synthesis of 2-bromopyridine from 2-aminopyridine.[1]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 790 mL of 48% hydrobromic acid. Cool the flask in an ice-salt bath to 10-20°C.

-

Addition of 2-Aminopyridine: Add 150 g of 2-aminopyridine over approximately 10 minutes.

-

Bromination: While maintaining the temperature at 0°C or lower, add 240 mL of bromine dropwise.

-

Diazotization: Add a solution of 275 g of sodium nitrite in 400 mL of water dropwise over 2 hours, keeping the temperature at 0°C or lower.

-

Neutralization: After stirring for an additional 30 minutes, add a solution of 600 g of sodium hydroxide in 600 mL of water at a rate that keeps the temperature below 20-25°C.

-

Extraction and Purification: Extract the reaction mixture with ether. Dry the ether extract over solid potassium hydroxide and then distill to obtain 2-bromopyridine.[1]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the brominated pyridine compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the brominated pyridine compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques.

-

Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the brominated pyridine compound. Dilute the virus stock to a concentration that produces a countable number of plaques.

-

Infection: Pre-treat the cell monolayers with the compound dilutions for a specified time, then infect the cells with the virus.

-

Overlay: After a virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective compound concentrations.

-

Incubation: Incubate the plates until plaques are visible.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Neuroprotective Activity: In Vitro Neuroprotection Assay

This protocol outlines a general method for assessing neuroprotective effects against oxidative stress.

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the brominated pyridine compound for a specified duration (e.g., 2 hours).

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H2O2).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Assessment of Cell Viability: Determine cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the neurotoxin-only control.

Conclusion and Future Directions

Brominated pyridine derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The existing data strongly support their potential as anticancer and antimicrobial agents. While their antiviral and neuroprotective activities are less explored, initial findings are encouraging and warrant further investigation. Future research should focus on expanding the library of brominated pyridine compounds, conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity, and elucidating their detailed mechanisms of action. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in various disease areas.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease | MDPI [mdpi.com]

- 12. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

The Tetrazole Moiety: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and metabolic stability have made it an indispensable tool for drug designers seeking to optimize lead compounds and develop novel therapeutics. This technical guide provides a comprehensive overview of the role of the tetrazole moiety, with a focus on its application as a bioisostere for carboxylic acids, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

The Bioisosteric Relationship with Carboxylic Acids

One of the most significant applications of the tetrazole ring in drug discovery is its role as a bioisostere for the carboxylic acid group.[1][2] This means it can mimic the acidic properties and spatial conformation of a carboxylate, often leading to improved pharmacokinetic profiles.[1] Both 5-substituted-1H-tetrazoles and carboxylic acids typically have pKa values in the range of 4.5 to 6.5, ensuring they are predominantly ionized at physiological pH.[2][3] This anionic character is frequently crucial for the binding of a drug to its biological target.[2]

The Angiotensin II receptor blockers (ARBs), such as Losartan, Valsartan, and Candesartan, are classic examples where the tetrazole moiety is critical for their therapeutic effect.[1][4] In these drugs, the acidic tetrazole ring mimics the terminal carboxylate of the natural ligand, Angiotensin II, enabling high-affinity binding to the AT1 receptor.[4]

References

Methodological & Application

Application Notes and Protocols for [3+2] Cycloaddition Synthesis of Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition reaction. This powerful transformation is a cornerstone in medicinal chemistry for the creation of tetrazole-containing compounds, which are recognized as valuable bioisosteres of carboxylic acids. The protocols outlined below are based on established literature and offer examples of both homogeneous and heterogeneous catalytic systems.

Introduction

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and coordination chemistry.[1][2] Their ability to act as metabolically stable mimics of carboxylic acids has made them a crucial scaffold in the design of numerous drugs.[1][3] The [3+2] cycloaddition of an azide source with a nitrile is the most common and efficient method for constructing the tetrazole ring.[2][4] This approach, often categorized under the umbrella of "click chemistry," offers high atom economy and functional group tolerance.[5][6]

Recent advancements in this field have focused on the development of novel catalytic systems to improve reaction efficiency, expand substrate scope, and promote greener synthesis methodologies.[7] These include the use of various metal catalysts, organocatalysts, and even electrochemical approaches under metal- and oxidant-free conditions.[4][8][9] This document will detail protocols for selected catalytic systems, providing researchers with a practical guide to implementing these synthetic strategies.

General Reaction Scheme

The fundamental transformation involves the reaction of an organonitrile with an azide source, typically sodium azide, in the presence of a catalyst to yield the corresponding 5-substituted-1H-tetrazole.

Caption: General [3+2] cycloaddition for tetrazole synthesis.

Experimental Protocols

Protocol 1: Cobalt(II)-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles

This protocol is adapted from a method utilizing a cobalt(II) complex with a tetradentate ligand, which has demonstrated high efficiency under homogeneous conditions.[2][4][10]

Materials:

-

Substituted organonitrile (1.0 mmol)

-

Sodium azide (NaN₃) (1.2 mmol, 1.2 equiv)

-

Cobalt(II) catalyst complex (1 mol%)[4]

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Stir bar

-

Heating mantle with temperature control

-

TLC plates

-

Column chromatography setup (silica gel)

-

Standard workup and purification reagents

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the substituted organonitrile (1.0 mmol), sodium azide (1.2 mmol), and the Cobalt(II) catalyst (1 mol%).

-

Add DMSO as the solvent. The original study suggests an optimal concentration which should be maintained.[4]

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-48 hours, see Table 1), cool the reaction mixture to room temperature.[4]

-

Perform an aqueous workup to remove inorganic salts and the catalyst.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 5-substituted-1H-tetrazole.

Protocol 2: Green Synthesis of 5-Substituted-1H-Tetrazoles using a Magnetic Nanocatalyst in Water

This protocol outlines a greener approach using a recyclable magnetic nanocatalyst in an aqueous medium, minimizing the use of organic solvents.[7]

Materials:

-

Aryl nitrile (1.0 mmol)

-

Sodium azide (1.3 mmol, 1.3 equiv)

-

Fe₃O₄@L-lysine-Pd(0) magnetic nanocatalyst (0.30 mol%)[7]

-

Water

-

Round-bottom flask

-

Stir bar

-

Heating mantle with temperature control

-

External magnet for catalyst recovery

Procedure:

-

In a round-bottom flask, suspend the aryl nitrile (1.0 mmol), sodium azide (1.3 mmol), and the Fe₃O₄@L-lysine-Pd(0) nanocatalyst (0.30 mol%) in water.[7]

-

Heat the mixture to the optimized reaction temperature with stirring.

-

Monitor the reaction by TLC. Reaction times are typically short, ranging from 15 to 120 minutes.[7]

-

After completion, cool the reaction mixture to room temperature.

-

Place a strong magnet on the outside of the flask to immobilize the magnetic nanocatalyst.

-

Decant the supernatant containing the product.

-

The catalyst can be washed with water and reused for subsequent reactions.

-

Extract the aqueous layer with an organic solvent or acidify to precipitate the tetrazole product, depending on its properties.

-

Further purify the product by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 5-substituted-1H-tetrazoles using the cobalt-catalyzed method as reported in the literature.[4][10]

Table 1: Cobalt(II)-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles from Various Nitriles [4]

| Entry | Substrate (Nitrile) | Time (h) | Yield (%) |

| 1 | Benzonitrile | 12 | >95 |

| 2 | 4-Methylbenzonitrile | 12 | >95 |

| 3 | 4-Methoxybenzonitrile | 12 | >95 |

| 4 | 4-Chlorobenzonitrile | 12 | >95 |

| 5 | 4-Nitrobenzonitrile | 12 | >95 |

| 6 | Acrylonitrile | 12 | 92 |

| 7 | Malononitrile | 12 | 89 |

| 8 | Phthalonitrile | 12 | 84 |

| 9 | Benzyl cyanide | 12 | >95 |

| 10 | Butyronitrile | 48 | 86 |

| 11 | Valeronitrile | 48 | 89 |

Reaction conditions: Nitrile (1.0 equiv), NaN₃ (1.2 equiv), Cobalt(II) catalyst (1 mol%), DMSO, 110 °C.[4]

Mechanistic Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanistic pathway for the metal-catalyzed [3+2] cycloaddition and a general experimental workflow.